2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE
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Overview
Description
2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a heterocyclic compound that features a triazolopyrimidine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Mediated Synthesis
Reactants: Enaminonitriles and benzohydrazides.
Conditions: Microwave irradiation.
Mechanism: Transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Yield: Good-to-excellent yields.
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Oxidative Cyclization
Reactants: N-(2-pyridyl)amidines.
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Conditions: Catalytic oxidation.
Yield: Moderate to high yields.
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Catalyst-Free Synthesis
Mechanism: Tandem reaction involving transamidation and nucleophilic addition.
Industrial Production Methods
While specific industrial production methods for 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The microwave-mediated synthesis, in particular, offers an eco-friendly and efficient approach suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: NaOCl, Pb(OAc)4, MnO2.
Conditions: Oxidative cyclization.
Products: Triazolopyrimidine derivatives.
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Reduction
Reagents: Common reducing agents like NaBH4.
Conditions: Standard reduction conditions.
Products: Reduced triazolopyrimidine derivatives.
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Substitution
Reagents: Various nucleophiles.
Conditions: Nucleophilic substitution reactions.
Products: Substituted triazolopyrimidine derivatives.
Common Reagents and Conditions
Reducing Agents: NaBH4.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
Oxidation Products: Triazolopyrimidine derivatives.
Reduction Products: Reduced triazolopyrimidine derivatives.
Substitution Products: Substituted triazolopyrimidine derivatives.
Scientific Research Applications
2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE has a wide range of applications in scientific research:
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Medicinal Chemistry
Applications: Potential inhibitors of enzymes like CDK2, JAK1, and JAK2.
Diseases: Cancer, cardiovascular disorders, type 2 diabetes.
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Material Science
Applications: Used in the development of organic light-emitting diodes (OLEDs).
Properties: High photoluminescence quantum yields, thermal stability.
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Biological Research
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Industrial Applications
Applications: Utilized in the synthesis of various functional materials.
Properties: Versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition
Targets: CDK2, JAK1, JAK2.
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Biological Activity
Mechanism: Acts as an inverse agonist for RORγt, PHD-1.
Effects: Modulates immune responses and cellular proliferation.
Comparison with Similar Compounds
2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE can be compared with other similar compounds to highlight its uniqueness:
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Pyrazolo[3,4-d]pyrimidine
Similarity: Both have a fused heterocyclic structure.
Difference: Pyrazolo[3,4-d]pyrimidine is primarily investigated as a CDK2 inhibitor.
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Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Similarity: Similar triazolopyrimidine core.
Difference: Different substitution patterns and biological activities.
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1,2,4-Triazolo[1,5-a]pyridine
Similarity: Same triazolopyridine core.
Difference: Different functional groups and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
2-phenyl-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-6-12(7-3-1)15-19-16-18-11-9-14(21(16)20-15)13-8-4-5-10-17-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFIIFMKTZSUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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